molecular formula C10H10Cl2O3 B011977 Propyl 3,5-dichloro-4-hydroxybenzoate CAS No. 101003-80-9

Propyl 3,5-dichloro-4-hydroxybenzoate

Cat. No.: B011977
CAS No.: 101003-80-9
M. Wt: 249.09 g/mol
InChI Key: WZTZPDOCOFUQFM-UHFFFAOYSA-N
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Description

Propyl 3,5-dichloro-4-hydroxybenzoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxy group. The propyl ester group is attached to the carboxyl group of the benzoic acid . This compound is used in various research applications due to its unique chemical properties.

Scientific Research Applications

Propyl 3,5-dichloro-4-hydroxybenzoate is used in various scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Propyl 3,5-dichloro-4-hydroxybenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds It is structurally similar to propylparaben, which is used in allergenic testing .

Biochemical Pathways

Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its bioavailability may depend on the specific context of its use.

Result of Action

It is used as an intermediate in the synthesis of other compounds , suggesting that its effects may be indirect and depend on the specific compounds it is used to synthesize.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Propyl 3,5-dichloro-4-hydroxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Propyl 3,5-dichloro-4-hydroxybenzoate can be compared with other similar compounds such as:

  • Methyl 3,5-dichloro-4-hydroxybenzoate
  • Ethyl 3,5-dichloro-4-hydroxybenzoate
  • Butyl 3,5-dichloro-4-hydroxybenzoate

These compounds share similar chemical structures but differ in the length of the alkyl ester group. The differences in the alkyl group can affect their physical properties, reactivity, and biological activities . This compound is unique due to its specific ester group, which can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

propyl 3,5-dichloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTZPDOCOFUQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641024
Record name Propyl 3,5-dichloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101003-80-9
Record name Propyl 3,5-dichloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate affect its metabolism in the liver?

A: Research indicates that chlorination of this compound significantly reduces its degradation rate in the rat liver S9 fraction by approximately 40-fold compared to its non-chlorinated counterparts []. This suggests that chlorination increases the compound's persistence in the body, potentially leading to bioaccumulation.

Q2: Does this compound or its metabolites exhibit Aryl hydrocarbon receptor (AhR) agonist activity?

A: While this compound itself exhibits AhR agonist activity, the study found that two hydroxylated metabolites, generated by the rat liver S9 fraction, also demonstrated AhR agonist activity. These metabolites showed up to 39% of the parent compound's activity in a yeast (YCM3) reporter gene assay []. This finding suggests that even as this compound is metabolized, its byproducts may still possess biological activity and potentially contribute to downstream effects mediated by the AhR pathway.

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